1,2-Dichloro-3,3-difluoroprop-1-ene
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Overview
Description
1,2-Dichloro-3,3-difluoroprop-1-ene: is an organofluorine compound with the molecular formula C3H2Cl2F2 . It is a colorless liquid that is used as an intermediate in organic synthesis and various industrial applications. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, which makes it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,3-difluoroprop-1-ene can be synthesized through a variety of methods. One common method involves the reaction of 1-chloro-2-fluoroethylene with dichlorofluoromethane in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3,3-difluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Base-Mediated Reactions: Bases such as potassium t-butoxide are commonly used to facilitate substitution and elimination reactions.
Catalysts: Lewis acids like aluminum chloride are often employed to catalyze addition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenols can yield β-trifluoromethyl vinyl ethers and diethers .
Scientific Research Applications
1,2-Dichloro-3,3-difluoroprop-1-ene has a wide range of applications in scientific research, including:
Biology: The compound can be used to study the effects of fluorinated molecules on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique properties, such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1,2-dichloro-3,3-difluoroprop-1-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1,2-Dichloro-3,3,3-trifluoroprop-1-ene: Similar in structure but with an additional fluorine atom, making it more reactive in certain reactions.
3,3-Difluoroprop-1-ene: Lacks the chlorine atoms, resulting in different reactivity and applications.
1,3-Dichloropropene: Contains chlorine atoms but no fluorine, leading to different chemical properties and uses.
Uniqueness: 1,2-Dichloro-3,3-difluoroprop-1-ene is unique due to the combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it a versatile intermediate in the synthesis of a wide range of compounds, particularly in the field of organofluorine chemistry.
Properties
CAS No. |
2805-21-2 |
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Molecular Formula |
C3H2Cl2F2 |
Molecular Weight |
146.95 g/mol |
IUPAC Name |
(Z)-1,2-dichloro-3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H2Cl2F2/c4-1-2(5)3(6)7/h1,3H/b2-1- |
InChI Key |
NZZOIMNOBUBWKQ-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(F)F)\Cl)\Cl |
SMILES |
C(=C(C(F)F)Cl)Cl |
Canonical SMILES |
C(=C(C(F)F)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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